![molecular formula C18H19BO2S3 B1591657 2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 849062-17-5](/img/structure/B1591657.png)
2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as TTTB, is a boron-containing compound that has been used in various scientific research applications. TTTB has shown potential in the field of organic electronics, as well as in the development of new materials and sensors. In
Applications De Recherche Scientifique
Organic Semiconductor Synthesis
This compound serves as a building block for the synthesis of polythiophenes , which are a class of organic semiconductors . These materials are of great interest due to their electrical conductivity and potential use in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Electrochromic Materials
The terthiophene moiety within the compound can be used to create electrochromic materials . These materials change color when an electric current is applied, which can be utilized in smart windows, displays, and low-energy consumption screens .
Singlet Oxygen Sensitizers
Terthiophenes are known to sensitize the formation of singlet oxygen , a reactive oxygen species. This property is leveraged in photodynamic therapy for treating certain medical conditions, including cancer, by inducing cell death .
Insecticidal Activity
The compound exhibits insecticidal properties, particularly as a component of the African marigold’s (Tagetes spp.) pigment. It is effective against certain insects, making it a candidate for natural pest control solutions .
Antifungal Applications
Due to its biological activity, this compound also shows promise in antifungal applications. It could be used in the development of antifungal agents or treatments, contributing to agriculture and medicine .
Optoelectronic Devices
When combined with metals like aluminum, silver, and calcium, the compound can form metal-organic thin films . These films have potential applications in optoelectronics, which include light-emitting diodes (LEDs) and photodetectors .
Polymer Doping
The compound can act as a dopant for polymers such as polycarbonate. Doping alters the electrical properties of the polymer, which can enhance its performance in various applications, including in the electronics industry .
Photosensitizers for Solar Cells
As a photosensitizer, this compound can be used in the development of dye-sensitized solar cells (DSSCs) . These solar cells mimic photosynthesis and could provide a more cost-effective alternative to traditional silicon-based solar cells .
Mécanisme D'action
Target of Action
It is known that this compound is a tri-thiophene based low band conductive polymer .
Mode of Action
The mode of action of 2-([2,2’:5’,2’‘-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2,2’:5’,2’'-Terthiophene-5-boronic acid pinacol ester, involves its interaction with its targets to produce a variety of effects. For instance, it can generate singlet oxygen . It is also known to be toxic to mosquitoes and exhibits antifungal activity .
Biochemical Pathways
It is known that this compound can be used to form metal-organic based thin films with metals like aluminum, silver, and calcium which can potentially be used for optoelectronics based applications .
Pharmacokinetics
It is known that this compound is a solid with a melting point of 109-113 °c (lit) .
Result of Action
The molecular and cellular effects of the action of 2-([2,2’:5’,2’‘-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2,2’:5’,2’'-Terthiophene-5-boronic acid pinacol ester, include the generation of singlet oxygen , toxicity to mosquitoes , and antifungal activity .
Action Environment
It is known that this compound is a solid with a melting point of 109-113 °c (lit) , suggesting that it may be stable under a wide range of environmental conditions.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO2S3/c1-17(2)18(3,4)21-19(20-17)16-10-9-15(24-16)14-8-7-13(23-14)12-6-5-11-22-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUQKESHHZFUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584577 | |
| Record name | 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
849062-17-5 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2,2′:5′,2′′-terthiophen]-5-yl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-([1~2~,2~2~:2~5~,3~2~-terthiophen]-1~5~-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



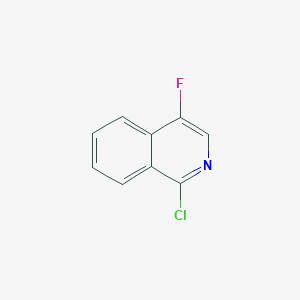
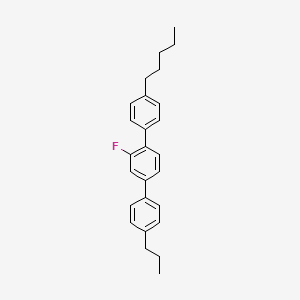
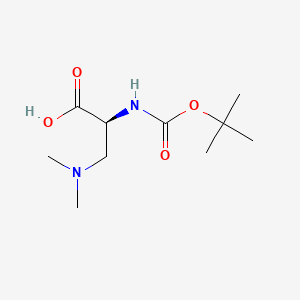
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)
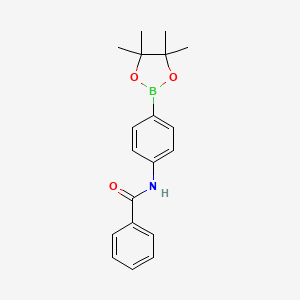

![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
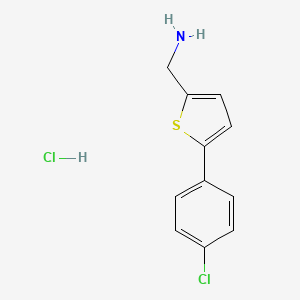


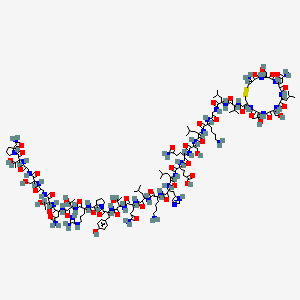

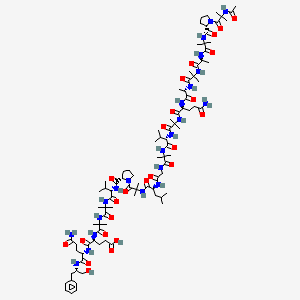
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)